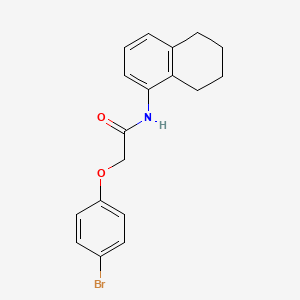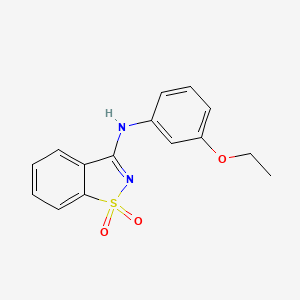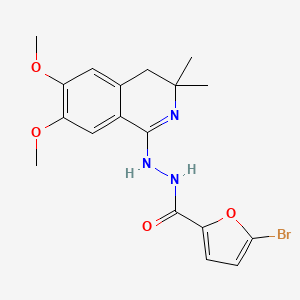
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a bromophenoxy group and a tetrahydronaphthalenyl group linked through an acetamide moiety
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Synthesis of 4-bromophenoxyacetic acid: 4-bromophenol is reacted with chloroacetic acid under basic conditions to form 4-bromophenoxyacetic acid.
Amidation Reaction: The 4-bromophenoxyacetic acid is then reacted with 5,6,7,8-tetrahydronaphthalen-1-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, potentially altering the functional groups present.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products may include oxidized derivatives of the original compound.
Reduction: Products may include reduced derivatives of the original compound.
Hydrolysis: Products include 4-bromophenoxyacetic acid and 5,6,7,8-tetrahydronaphthalen-1-amine.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- 2-(4-fluorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
- 2-(4-methylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Comparison
Compared to its analogs, 2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, which may not be as readily achievable with other halogens or substituents.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-14-8-10-15(11-9-14)22-12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h3,5,7-11H,1-2,4,6,12H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHCDFZCUZXTGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[7-ETHYL-1-(2-PHENOXYETHYL)-1H-INDOL-3-YL]-2,2,2-TRIFLUOROETHAN-1-ONE](/img/structure/B4581040.png)
![propan-2-yl 5-carbamoyl-2-[(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B4581045.png)
![{[1-(METHYLSULFANYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOL-1-YL]AMINO}FORMONITRILE](/img/structure/B4581053.png)
![4-propyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B4581060.png)
![N-[(Z)-1-(1,3-benzodioxol-5-yl)-3-(4-methylpiperazin-1-yl)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B4581067.png)
![2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4581074.png)
![3-[(3-Butyl-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B4581079.png)

![N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4581088.png)
![5-{4-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4581100.png)


![2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4581127.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4581135.png)
